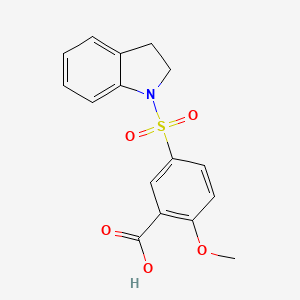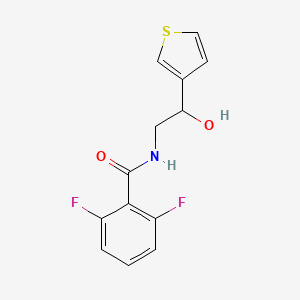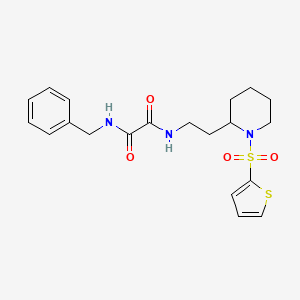![molecular formula C21H17N3O4S B2386953 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide CAS No. 478043-95-7](/img/structure/B2386953.png)
4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on chemical databases .Scientific Research Applications
Potential in Pulmonary Fibrosis Treatment
The compound has been investigated for its potential in treating idiopathic pulmonary fibrosis, leveraging its role as a phosphatidylinositol 3-kinase inhibitor. Initial studies, supported by in vitro data, indicate a promising avenue for therapeutic application in this challenging respiratory condition (Norman, 2014).
Enhancement of Photosensitizer Properties
Research into derivatives of this compound has shown significant potential in photodynamic therapy, particularly in the treatment of cancer. The compound's derivatives have been found to possess excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them strong candidates as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antihypertensive and Diuretic Activities
A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, related to the core compound, have been synthesized and evaluated for their diuretic and antihypertensive activities. Certain derivatives demonstrated significant efficacy, hinting at the broader pharmacological potential of compounds within this chemical class (Rahman et al., 2014).
VEGFR-2 Inhibitors and Apoptosis Inducers
Novel derivatives have been synthesized and assessed for their ability to inhibit VEGFR-2, a critical factor in angiogenesis associated with tumor growth. Some compounds exhibited notable inhibitory activity, with additional studies showing their capability to induce apoptosis in cancer cells, further underscoring their potential in cancer therapy (Ghorab, Alsaid, Soliman, & Ragab, 2017).
properties
IUPAC Name |
4-methoxy-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-16-11-13-17(14-12-16)29(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)15-7-3-2-4-8-15/h2-14,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGPPXGCWOMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2386872.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2386876.png)
![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)
